molecular formula C16H17NO3 B2454573 4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 745787-23-9

4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Cat. No. B2454573
CAS RN: 745787-23-9
M. Wt: 271.316
InChI Key: ZAYPLRCYKMEKKL-UHFFFAOYSA-N
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Description

“4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline” is a chemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It is used for proteomics research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.31 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

4-Furan-2-yl-8-methoxy-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline and related compounds have been a subject of interest in organic chemistry, particularly in the synthesis and transformation of complex organic compounds. For instance, studies have focused on the preparation of various derivatives through cycloaddition reactions, highlighting the compound's utility in creating diverse chemical structures. This includes the synthesis of p-dioxino[2,3-g]furo[3,2-c]quinolines and [1,3]dioxolo[4,5-g]furo[3,2-c]quinolines, demonstrating the compound's versatility in chemical reactions (Perricone, Elslager, & Worth, 1970). Additionally, the synthesis of partly hydrogenated furo[3,2-c]quinolines and pyrano[3,2-c]quinolines through the imino Diels-Alder reaction has been explored, further illustrating the compound's role in the synthesis of complex heterocyclic structures (Zubkov et al., 2010).

Biological and Medicinal Applications

While the specific compound this compound has not been extensively studied for biological or medicinal applications, related furo[3,2-c]quinoline derivatives have shown potential in various biological activities. For example, certain furo[3,2-c]quinoline derivatives have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis (Kantevari et al., 2011). Similarly, the synthesis and cytotoxic evaluation of 4‐(Phenylamino)furo[2,3‐b]quinoline derivatives have been conducted, revealing their potential in cancer treatment (Zhao et al., 2005).

Photophysical Applications

The compound's photophysical properties have also been a subject of interest. The one-step formation of furo[3,2-c]quinolin-4(5H)-ones through photoaddition demonstrates the compound's potential in light-induced chemical processes, a valuable aspect in the field of photochemistry (Suginome et al., 1991).

Safety and Hazards

Specific safety and hazard information for this compound was not found in the search results . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for this compound are not specified in the search results. Its use in proteomics research suggests it may have applications in biological studies or drug development .

properties

IUPAC Name

4-(furan-2-yl)-8-methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-18-10-4-5-13-12(9-10)16-11(6-8-20-16)15(17-13)14-3-2-7-19-14/h2-5,7,9,11,15-17H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPLRCYKMEKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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